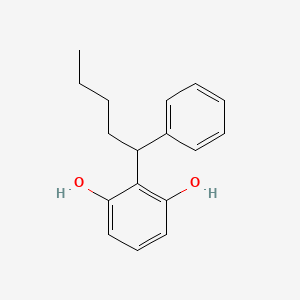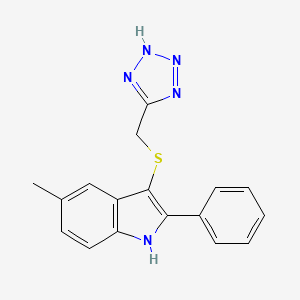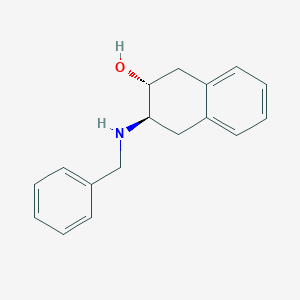
(2R,3R)-3-(Benzylamino)-1,2,3,4-tetrahydronaphthalen-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R)-3-(Benzylamino)-1,2,3,4-tetrahydronaphthalen-2-ol is a chiral organic compound that belongs to the class of tetrahydronaphthalenes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-(Benzylamino)-1,2,3,4-tetrahydronaphthalen-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as naphthalene derivatives.
Reduction: The naphthalene derivative undergoes a reduction reaction to form the tetrahydronaphthalene core.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (2R,3R) enantiomer.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions would be employed to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R)-3-(Benzylamino)-1,2,3,4-tetrahydronaphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to fully saturated derivatives.
Substitution: The benzylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2R,3R)-3-(Benzylamino)-1,2,3,4-tetrahydronaphthalen-2-ol is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
In biological research, this compound may be investigated for its interactions with biological macromolecules and its potential as a ligand in receptor studies.
Medicine
In medicinal chemistry, this compound could be explored for its pharmacological properties, including its potential as a drug candidate for various diseases.
Industry
In the industrial sector, this compound may find applications in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of (2R,3R)-3-(Benzylamino)-1,2,3,4-tetrahydronaphthalen-2-ol would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R,3R)-3-(Amino)-1,2,3,4-tetrahydronaphthalen-2-ol
- (2R,3R)-3-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-ol
- (2R,3R)-3-(Phenylamino)-1,2,3,4-tetrahydronaphthalen-2-ol
Uniqueness
(2R,3R)-3-(Benzylamino)-1,2,3,4-tetrahydronaphthalen-2-ol is unique due to the presence of the benzylamino group, which can impart distinct biological and chemical properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with specific desired activities.
Eigenschaften
CAS-Nummer |
66876-91-3 |
|---|---|
Molekularformel |
C17H19NO |
Molekulargewicht |
253.34 g/mol |
IUPAC-Name |
(2R,3R)-3-(benzylamino)-1,2,3,4-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C17H19NO/c19-17-11-15-9-5-4-8-14(15)10-16(17)18-12-13-6-2-1-3-7-13/h1-9,16-19H,10-12H2/t16-,17-/m1/s1 |
InChI-Schlüssel |
BZMQXSBKXZMBKP-IAGOWNOFSA-N |
Isomerische SMILES |
C1[C@H]([C@@H](CC2=CC=CC=C21)O)NCC3=CC=CC=C3 |
Kanonische SMILES |
C1C(C(CC2=CC=CC=C21)O)NCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


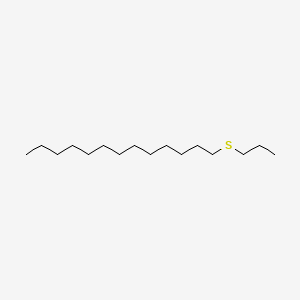
![(3S)-1-([1,1'-Biphenyl]-4-yl)-3-methylpentan-1-one](/img/structure/B14485782.png)

![2-{[(5-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}ethan-1-amine](/img/structure/B14485791.png)

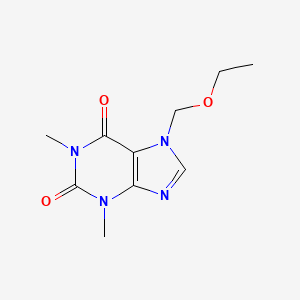
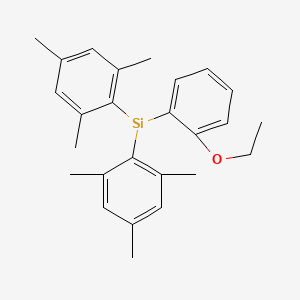

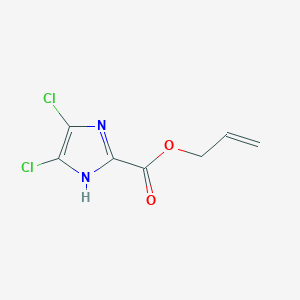
![2,3-Bis[(dimethylamino)methyl]-5,6-dimethylbenzene-1,4-diol](/img/structure/B14485820.png)
![Ethyl (3-oxo-2-azaspiro[4.5]decan-2-yl)acetate](/img/structure/B14485829.png)
